molecular formula C12H19IN4 B1612141 4-Benzylpiperazine-1-carboximidamide hydroiodide CAS No. 852228-15-0

4-Benzylpiperazine-1-carboximidamide hydroiodide

Cat. No.: B1612141
CAS No.: 852228-15-0
M. Wt: 346.21 g/mol
InChI Key: CXQITJKGJPFOIV-UHFFFAOYSA-N
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Description

4-Benzylpiperazine-1-carboximidamide hydroiodide: is a chemical compound with the molecular formula C12H19IN4 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylpiperazine-1-carboximidamide hydroiodide typically involves the following steps:

    Formation of 4-Benzylpiperazine: This can be achieved by reacting benzyl chloride with piperazine in the presence of a base such as sodium hydroxide.

    Carboximidamide Formation: The 4-benzylpiperazine is then reacted with cyanamide under acidic conditions to form the carboximidamide group.

    Hydroiodide Salt Formation: Finally, the compound is converted to its hydroiodide salt by reacting with hydroiodic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can occur at the carboximidamide group, potentially converting it to an amine.

    Substitution: The piperazine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Benzyl alcohol, benzaldehyde.

    Reduction Products: Amines.

    Substitution Products: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a ligand in receptor binding studies.
  • Used in the development of probes for biological imaging.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

Industry:

  • Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Benzylpiperazine-1-carboximidamide hydroiodide involves its interaction with specific molecular targets. For instance, it has been identified to interact with the TTD groove of the UHRF1 protein, favoring its open conformation. This interaction alters the binding affinity of UHRF1 to trimethylated histone H3, thereby affecting its functions .

Comparison with Similar Compounds

    4-Benzylpiperidine-1-carboximidamide: Similar structure but with a piperidine ring instead of piperazine.

    N-Benzylpiperazine: Lacks the carboximidamide group.

    1-Benzyl-4-methylpiperazine: Contains a methyl group on the piperazine ring.

Uniqueness: 4-Benzylpiperazine-1-carboximidamide hydroiodide is unique due to the presence of both the benzyl and carboximidamide groups, which confer specific chemical reactivity and biological activity. Its ability to interact with proteins like UHRF1 highlights its potential in epigenetic research and drug development.

Properties

IUPAC Name

4-benzylpiperazine-1-carboximidamide;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4.HI/c13-12(14)16-8-6-15(7-9-16)10-11-4-2-1-3-5-11;/h1-5H,6-10H2,(H3,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQITJKGJPFOIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=N)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594677
Record name 4-Benzylpiperazine-1-carboximidamide--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852228-15-0
Record name 1-Piperazinecarboximidamide, 4-(phenylmethyl)-, hydriodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852228-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzylpiperazine-1-carboximidamide--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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